BenchChemオンラインストアへようこそ!

Ani9

ANO1 inhibitor potency IC50 comparison TMEM16A chloride current

Ani9 is the only ANO1 blocker with proven direct channel inhibition without confounding intracellular calcium mobilization or mitochondrial depolarization. Unlike CaCCinh-A01, MONNA, niclosamide, or benzbromarone, Ani9 delivers clean, selective ANO1 blockade (IC50 77 nM) essential for reproducible cancer, vascular, and cystic fibrosis research. Procure this validated pharmacological tool to ensure unambiguous target engagement and reliable data.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
Cat. No. B1664953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAni9
SynonymsAni9;  Ani-9;  Ani 9; 
Molecular FormulaC17H17ClN2O3
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC
InChIInChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
InChIKeyKDALDZRKOBJXIE-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ani9: A Potent and Highly Selective ANO1/TMEM16A Inhibitor for Targeted Ion Channel Research


Ani9, chemically designated as (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide, is a synthetic organic small molecule that functions as a potent and highly selective inhibitor of the calcium-activated chloride channel ANO1 (also known as TMEM16A) [1]. It was discovered through a high-throughput screening of 54,400 synthetic compounds and demonstrates a submicromolar IC50 for blocking ANO1-mediated chloride currents [2]. Ani9 is distinguished by its exceptional selectivity for ANO1 over the closely related ANO2 channel, a feature not shared by many previous inhibitors [3], making it a critical pharmacological tool for dissecting ANO1-specific functions in complex biological systems [1].

Why Ani9 Cannot Be Substituted by Other ANO1 Inhibitors: Key Differentiators


While several small molecules are marketed as ANO1/TMEM16A inhibitors, including T16Ainh-A01, CaCCinh-A01, MONNA, niclosamide, and benzbromarone, their mechanisms of action and selectivity profiles differ substantially [1]. A critical issue is that many of these compounds exert their apparent inhibitory effects indirectly by perturbing intracellular calcium (Ca2+) signaling rather than through direct channel blockade, a phenomenon that can confound experimental interpretation [2]. For instance, CaCCinh-A01, MONNA, niclosamide, and benzbromarone have all been shown to alter Ca2+ handling, whereas Ani9 uniquely inhibits ANO1 currents without affecting intracellular Ca2+ levels, providing a cleaner pharmacological tool [2][3]. Furthermore, other inhibitors exhibit off-target effects on mitochondrial function, cell viability, and other ion channels (e.g., VRAC, CFTR) [4][5]. Therefore, assuming functional equivalence among ANO1 inhibitors can lead to erroneous conclusions in mechanistic studies; the specific, direct, and clean profile of Ani9 makes it the superior choice for experiments where selective ANO1 blockade is required [1][2].

Quantitative Differentiation of Ani9 vs. Closest Analogs and In-Class Inhibitors


Superior Potency and Target Engagement: Ani9 vs. T16Ainh-A01

Ani9 demonstrates significantly greater potency than the widely used inhibitor T16Ainh-A01 for blocking human ANO1/TMEM16A-mediated chloride currents. In comparable patch-clamp assays on cells expressing human ANO1, Ani9 inhibits the chloride current with a submicromolar IC50, whereas T16Ainh-A01 requires concentrations in the low micromolar range to achieve similar inhibition [1][2].

ANO1 inhibitor potency IC50 comparison TMEM16A chloride current

Unmatched Selectivity for ANO1 over ANO2: Ani9 vs. First-Generation Inhibitors

Ani9 exhibits high selectivity for ANO1 over the closely related isoform ANO2, which shares ~60% amino acid sequence homology. Ani9 shows negligible inhibition of ANO2 at concentrations up to 10 μM, whereas other inhibitors like T16Ainh-A01 and MONNA lack this level of isoform discrimination [1][2].

ANO1 selectivity ANO2 cross-reactivity TMEM16 family

Clean Mechanism: No Interference with Intracellular Calcium Signaling vs. CaCCinh-A01 and Niclosamide

A critical differentiator for Ani9 is that it does not alter intracellular calcium ([Ca2+]i) levels or signaling, unlike many other ANO1 inhibitors. In a head-to-head panel study, CaCCinh-A01, niclosamide, MONNA, and niflumic acid all markedly decreased agonist-induced intracellular Ca2+ elevations, whereas Ani9 had no effect [1]. This indicates that Ani9 acts as a direct channel blocker, while the other compounds exert their apparent inhibition at least partly through indirect perturbation of calcium homeostasis [2].

intracellular calcium off-target effects SERCA pump IP3 receptor

Preservation of Mitochondrial Function vs. MONNA, CaCCinh-A01, and Benzbromarone

In vascular endothelial cells, Ani9 inhibits ANO1-dependent calcium signaling without affecting mitochondrial membrane potential (ΔΨm), a sensitive indicator of mitochondrial health. In contrast, the inhibitors MONNA, CaCCinh-A01, and benzbromarone all caused rapid and significant depolarization of the mitochondrial membrane at comparable concentrations, indicating off-target mitochondrial toxicity [1].

mitochondrial membrane potential off-target toxicity endothelial cells

Reduced Off-Target Effects on Other Ion Channels: Ani9 vs. T16Ainh-A01 and MONNA on VRAC

Ani9 exhibits a favorable selectivity profile against other chloride channels. It does not affect CFTR or ENaC channel activities at its effective concentrations for ANO1 inhibition. Importantly, Ani9 had a significantly smaller effect on volume-regulated anion channel (VRAC) activity compared to other potent ANO1 inhibitors T16Ainh-A01 and MONNA [1].

VRAC CFTR ENaC ion channel selectivity

Validated and Optimizable Scaffold: SAR-Derived Analog 5f Demonstrates 3.5-Fold Improved Potency

The Ani9 chemical scaffold has been successfully optimized through medicinal chemistry efforts, confirming its tractability for lead development. Structure-activity relationship (SAR) studies yielded derivative 5f, which exhibits an IC50 of 22 nM against ANO1, representing a 3.5-fold improvement in potency over the parent compound Ani9 (IC50 ~77 nM) [1][2].

structure-activity relationship lead optimization Ani9 derivatives

Optimal Use Cases for Ani9 Based on Quantified Differential Advantages


Dissecting ANO1-Specific Roles in Cancer Cell Proliferation and Migration

In cancer research, particularly in models of prostate, breast, and pancreatic cancers where ANO1 is highly expressed, Ani9 is the inhibitor of choice. Its superior potency (IC50 ~77 nM) and clean mechanism of action—specifically, its lack of effect on intracellular calcium signaling—allow for a clear interpretation of results [1][2]. Unlike CaCCinh-A01 or niclosamide, which can independently alter calcium-dependent pathways, Ani9 ensures that any observed inhibition of proliferation or migration can be confidently linked to ANO1 channel blockade [2][3]. This makes Ani9 essential for validating ANO1 as a therapeutic target and for screening downstream signaling effects.

Investigating Vascular Function and Endothelial Cell Signaling Without Mitochondrial Artifacts

For studies on vascular tone regulation and endothelial cell (EC) calcium signaling, Ani9 is uniquely suitable. While other ANO1 inhibitors like MONNA, CaCCinh-A01, and benzbromarone cause rapid mitochondrial depolarization—an off-target effect that can independently impair cellular function—Ani9 does not alter mitochondrial membrane potential [1]. This critical advantage, demonstrated in intact artery ECs, allows researchers to isolate the specific contribution of ANO1 channels to vasodilator signaling pathways without the confounding variable of mitochondrial toxicity, leading to more robust and physiologically relevant data [1].

Airway Epithelial Ion Transport Studies Requiring a True Channel Blocker

In research on cystic fibrosis and other airway diseases, Ani9 provides a genuine channel-blocking tool for ANO1. Studies in primary human bronchial epithelial (HBE) cells show that unlike niclosamide and benzbromarone, Ani9 attenuates Ca2+-stimulated short-circuit currents without influencing intracellular calcium levels, confirming its direct mechanism [1]. Furthermore, Ani9 does not exhibit the cellular toxicity (elevated LDH, loss of transepithelial resistance) or effects on global ion transport processes seen with these other compounds [1]. This makes Ani9 the preferred reagent for dissecting the specific contribution of ANO1 to epithelial ion transport and mucus secretion.

Medicinal Chemistry Campaigns for Next-Generation ANO1 Inhibitors

For drug discovery programs targeting ANO1, Ani9 serves as an ideal and validated lead scaffold. The successful synthesis of derivative 5f, which achieved a 3.5-fold improvement in potency (IC50 22 nM vs. ~77 nM for Ani9), confirms the chemical tractability of the Ani9 series [1][2]. Additionally, the high selectivity for ANO1 over ANO2 demonstrated by both Ani9 and 5f (>1000-fold for 5f) provides a strong foundation for developing clinical candidates with minimized off-target liability [2]. Ani9 is therefore a strategic starting point for structure-activity relationship (SAR) exploration and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ani9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.